![molecular formula C18H18Cl2N2O B562004 Didemethyl Chloro Citalopram Hydrochloride CAS No. 887354-48-5](/img/structure/B562004.png)
Didemethyl Chloro Citalopram Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didemethyl Chloro Citalopram Hydrochloride is a metabolite of Citalopram . It has a molecular weight of 332.80 and a molecular formula of C18H18ClFN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Didemethyl Chloro Citalopram Hydrochloride is consistent with its formula, as confirmed by various methods such as FTIR, 1H-NMR, 19F-NMR, and Mass Spectrometry .
Physical And Chemical Properties Analysis
Didemethyl Chloro Citalopram Hydrochloride appears as an off-white to pale beige solid. It has a melting point of over 111°C and is slightly soluble in DMSO and Methanol .
Scientific Research Applications
Synthesis of Antidepressant Molecules
This compound is used in the synthesis of antidepressant molecules through asymmetric reductive coupling processes. It serves as a key intermediate in producing diastereomers with high enantiomeric excess, which is crucial for the activity of antidepressants .
Optical Detection of Citalopram
It is utilized in the development of nano-sensors for the selective and rapid optical detection of citalopram in complex matrices like human plasma and urine samples. This application is significant for medical diagnostics and therapeutic drug monitoring .
Molecularly Imprinted Polymers
Didemethyl Chloro Citalopram Hydrochloride is used in the preparation of molecularly imprinted polymers (MIPs) for citalopram, an antidepressant drug. These MIPs have potential applications in selective drug separation and targeted drug delivery systems .
Serotonin Reuptake Inhibition Research
As a metabolite of citalopram, this compound is relevant in research related to serotonin reuptake inhibition, which is a mechanism employed by certain antidepressants to increase serotonin levels in the brain .
Mechanism of Action
Target of Action
Didemethyl Chloro Citalopram Hydrochloride primarily targets the serotonin transporter (SERT) . SERT is a type of solute carrier family 6 (neurotransmitter transporter, serotonin) protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Didemethyl Chloro Citalopram Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS) . It has minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The increased serotonin in the synaptic cleft enhances serotonergic transmission, which can affect various biochemical pathways. For instance, it has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These pathways play crucial roles in platelet activation and aggregation .
Pharmacokinetics
The pharmacokinetics of Didemethyl Chloro Citalopram Hydrochloride involves extensive hepatic metabolism, primarily via CYP3A4 and 2C19 . The compound has a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .
Result of Action
The inhibition of serotonin reuptake results in an overall increase in serotonergic activity in the CNS. This can lead to improved mood and reduced symptoms of depression .
Action Environment
The action of Didemethyl Chloro Citalopram Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) can affect its metabolism and, consequently, its efficacy . Additionally, factors such as age, liver function, and genetic variations in the metabolizing enzymes can also influence the drug’s action .
properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFDLEUWLPNXFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675832 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887354-48-5 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.